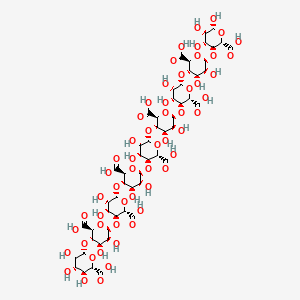
D-Nonamannuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Nonamannuronic acid is an alginate oligomer derived from marine brown algae and certain Gram-negative bacteria. It is a significant compound in scientific research, particularly in the fields of pain and vascular dementia research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Nonamannuronic acid involves the extraction and purification from alginate, a polysaccharide found in brown algae. The process typically includes hydrolysis of alginate to yield mannuronic acid monomers, which are then polymerized to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from brown algae, followed by controlled hydrolysis and polymerization processes. The conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
D-Nonamannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include uronic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
D-Nonamannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of alginate oligomers.
Biology: It is investigated for its role in cellular processes and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects in pain management and vascular dementia.
Industry: It is used in the production of biocompatible materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of D-Nonamannuronic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways, leading to its effects on pain and vascular dementia. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to D-Nonamannuronic acid include:
- D-Mannuronic acid
- L-Guluronic acid
- D-Glucuronic acid
- D-Galacturonic acid
Uniqueness
This compound is unique due to its specific structure and the presence of nine mannuronic acid units. This structure imparts distinct properties and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C54H74O55 |
|---|---|
Poids moléculaire |
1603.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H74O55/c55-1-2(56)28(37(74)75)102-47(12(1)66)95-21-4(58)14(68)49(104-30(21)39(78)79)97-23-6(60)16(70)51(106-32(23)41(82)83)99-25-8(62)18(72)53(108-34(25)43(86)87)101-27-10(64)19(73)54(109-36(27)45(90)91)100-26-9(63)17(71)52(107-35(26)44(88)89)98-24-7(61)15(69)50(105-33(24)42(84)85)96-22-5(59)13(67)48(103-31(22)40(80)81)94-20-3(57)11(65)46(92)93-29(20)38(76)77/h1-36,46-73,92H,(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1 |
Clé InChI |
LWPFARCLPLLIGA-WOKANFCDSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]9[C@@H]([C@@H]([C@@H](O[C@@H]9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)OC9C(C(C(OC9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



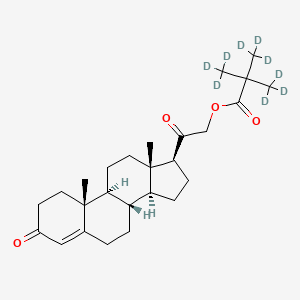

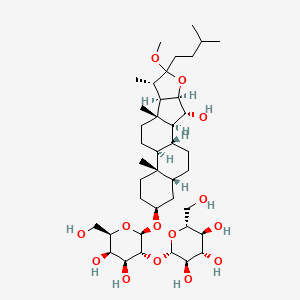
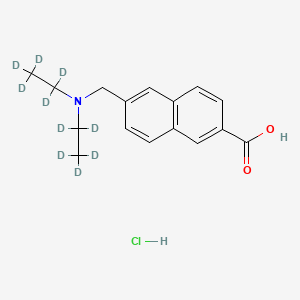
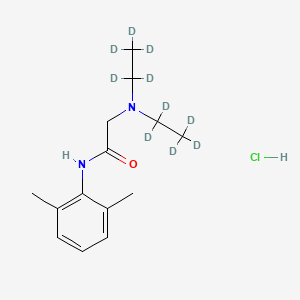
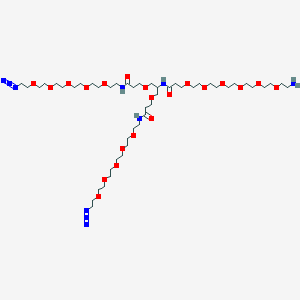


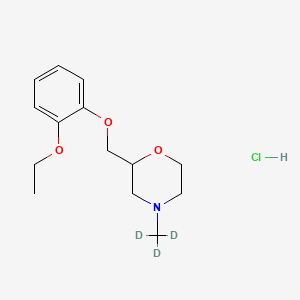
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

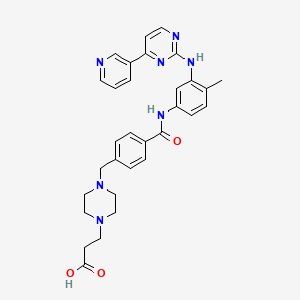
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
